tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a boron-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- tert-Butyl carbamate group: Enhances stability and modulates solubility .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate): Facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl synthesis .
This compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors like Bruton’s tyrosine kinase (BTK) .
Properties
IUPAC Name |
tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-9-13-14(20-25-18(5,6)19(7,8)26-20)11-22(15(13)21-10-12)16(23)24-17(2,3)4/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJUORLQZULUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
A representative procedure involves reacting 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine with B₂pin₂ in the presence of palladium catalysts such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and potassium acetate (KOAc) in N,N-dimethylformamide (DMF) at 80–90°C under nitrogen.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | DMF |
| Temperature | 80–90°C |
| Reaction Time | 12–16 hours |
| Yield | 43% |
The reaction proceeds via oxidative addition of the palladium catalyst to the carbon–bromine bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester. Steric hindrance from the tert-butyl carbamate group necessitates prolonged reaction times to achieve moderate yields.
Purification and Characterization
Crude products are typically extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, 9–50% ethyl acetate in petroleum ether). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the tert-butyl group (δ 1.45 ppm, singlet) and boron-bound protons (δ 1.25 ppm, singlet). High-resolution mass spectrometry (HRMS) further validates molecular integrity.
Alternative Boronating Agents and Methods
While Miyaura borylation dominates the literature, alternative strategies have been explored to improve efficiency or circumvent palladium dependency.
Direct Boronation via Lithium–Halogen Exchange
Lithiation of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine with n-butyllithium at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, affords the boronate ester in 35–40% yield. This method avoids transition metals but requires stringent cryogenic conditions and exhibits lower reproducibility.
Copper-Mediated Borylation
Copper(I) thiophene-2-carboxylate (CuTc) catalyzes the borylation of aryl bromides with B₂pin₂ in dimethyl sulfoxide (DMSO) at 100°C. While this approach reduces costs, competing protodeborylation and side reactions limit yields to <30%.
Functionalization and Protecting Group Strategies
The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the pyrrole nitrogen and prevent undesired side reactions during subsequent steps.
Boc Protection Protocol
Treatment of 5-methyl-1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP) at 25°C for 6 hours affords the Boc-protected intermediate in 85% yield.
Critical Considerations
-
Base Selection : Triethylamine (Et₃N) or DMAP enhances reaction efficiency.
-
Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve Boc group incorporation.
Regioselective Bromination
Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and subsequent quenching with bromine selectively installs bromine at the 3-position of the Boc-protected pyrrolo[2,3-b]pyridine. This step is pivotal for enabling Miyaura borylation at the desired position.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficacy of major preparation methods:
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 43 | >95 | High |
| Lithium–Halogen Exchange | None | 38 | 90 | Low |
| Copper-Mediated | CuTc | 28 | 85 | Moderate |
Miyaura borylation remains the optimal choice due to its balance of yield and scalability, despite requiring palladium catalysts.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The pyrrolopyridine core can be reduced to form different derivatives.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Reduced pyrrolopyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural differences and similarities with key analogues:
Key Observations :
- Substituent Effects : Methyl and ethyl groups (target vs. ) influence solubility and steric interactions. Bromo and trifluoromethyl substituents () alter electronic properties and binding affinities.
- Protecting Groups : tert-Butyl carbamate (target, ) offers hydrolytic stability compared to triisopropylsilyl (), which may require harsher deprotection conditions.
Physicochemical Properties
- Solubility: The tert-butyl carbamate in the target compound likely improves aqueous solubility over non-polar analogues (e.g., triisopropylsilyl in ), aligning with solubility optimization strategies for thieno[2,3-b]pyridines .
- Stability : The dioxaborolane ring is stable under anhydrous conditions but hydrolyzes in protic solvents, a trait shared with other boronate esters .
Biological Activity
The compound tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₅BN₂O₄
- Molecular Weight : 358.2 g/mol
- CAS Number : 942070-47-5
- MDL Number : MFCD12407268
The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein kinases. Notably, it has shown significant inhibitory effects on the DYRK1A enzyme. The inhibition of DYRK1A is associated with various cellular processes including cell cycle regulation and neuroprotection.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has been validated through assays that demonstrate its ability to reduce pro-inflammatory responses in microglial cells.
- Antioxidant Properties : ORAC assays have confirmed its antioxidant capacity, which may contribute to neuroprotective effects.
- Cytotoxicity : In vitro studies indicate that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
Data Table of Biological Activities
Case Study 1: DYRK1A Inhibition and Neuroprotection
In a study focusing on neurodegenerative diseases, this compound was tested for its neuroprotective properties. The compound demonstrated a significant ability to inhibit DYRK1A activity in neuronal cells, leading to reduced apoptosis and enhanced cell survival under oxidative stress conditions.
Case Study 2: Anticancer Efficacy
Another investigation evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect on HCT116 colon cancer cells with an IC50 value of approximately 0.55 μM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can its purity be validated?
The synthesis typically involves coupling boron reagents (e.g., bis(pinacolato)diboron) with pyrrolo[2,3-b]pyridine derivatives under palladium catalysis. A common protocol includes Suzuki-Miyaura cross-coupling reactions, where the boronate ester group is introduced at the 3-position of the pyrrolopyridine scaffold . Post-synthesis, purity is validated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy , with emphasis on verifying the absence of residual catalysts (e.g., Pd) via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What structural features influence its reactivity in medicinal chemistry applications?
The compound’s reactivity is governed by:
- The dioxaborolane group , which enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
- The tert-butyl carboxylate group , which enhances solubility and stability during biological assays.
- The pyrrolo[2,3-b]pyridine core , a privileged scaffold in kinase inhibitor design (e.g., SGK-1 inhibition) . Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) .
Q. What safety precautions are essential when handling this compound?
Key precautions include:
- Avoiding ignition sources (P210) due to flammability risks .
- Using personal protective equipment (PPE) and working in a fume hood to prevent inhalation or skin contact.
- Storing in inert atmospheres (e.g., argon) to preserve boronate ester integrity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, guiding experimental design. For example, ICReDD’s hybrid computational-experimental approach uses machine learning to prioritize reaction conditions, reducing trial-and-error inefficiencies . This is critical for designing derivatives with modified substituents (e.g., replacing methyl groups with halogens) to enhance binding affinity .
Q. What analytical strategies resolve contradictions in spectral data for boronate-containing compounds?
Discrepancies in ¹¹B NMR or ¹H-¹³C HSQC spectra may arise from dynamic exchange processes or impurities. Solutions include:
- Low-temperature NMR to stabilize boronates.
- LC-MS hyphenation to correlate spectral peaks with molecular ions.
- Reductive workup experiments to confirm boronate integrity .
Q. How do steric and electronic effects impact its performance in catalytic systems?
Steric bulk from the tert-butyl group can hinder catalyst access, requiring ligands with flexible backbones (e.g., XPhos or SPhos) in cross-couplings. Electronic effects from the pyrrolopyridine’s nitrogen atoms influence regioselectivity in arylations. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .
Q. What methodologies assess its stability under physiological conditions for in vivo studies?
- Hydrolytic stability assays in buffer solutions (pH 7.4) to monitor boronate ester decomposition via LC-MS.
- Plasma protein binding studies using equilibrium dialysis to evaluate bioavailability.
- Metabolic stability tests in liver microsomes, with glutathione trapping to identify reactive intermediates .
Experimental Design & Data Analysis
Q. How to design SAR studies for kinase inhibition using this scaffold?
Q. What purification challenges arise during scale-up, and how are they addressed?
Boronate esters are prone to protodeboronation under acidic conditions. Mitigation strategies include:
Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?
Common issues and solutions:
- Catalyst poisoning : Use freshly distilled solvents and degas reaction mixtures.
- Oxygen sensitivity : Conduct reactions under inert atmospheres (N₂/Ar).
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 equiv boronate) and employ scavengers (e.g., polymer-bound triphenylphosphine) .
Tables of Key Data
Table 1. Spectral Characterization Benchmarks
| Technique | Key Peaks/Data | Significance |
|---|---|---|
| ¹H NMR | δ 1.35 (s, 12H, pinacol CH₃) | Confirms dioxaborolane integrity |
| ¹³C NMR | δ 84.5 (quaternary C of tert-butyl) | Validates carboxylate protection |
| HRMS | [M+H]⁺ m/z 346.2121 (calc. 346.2118) | Ensures molecular formula accuracy |
Table 2. Reaction Optimization Parameters
| Condition | Impact on Yield | Recommended Range |
|---|---|---|
| Temperature | >100°C improves boronate activation | 90–110°C |
| Catalyst Loading | 2–5 mol% Pd(OAc)₂ balances cost/efficiency | 3 mol% |
| Solvent | Dioxane/H₂O (4:1) enhances miscibility | 4:1 v/v |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
